molecular formula C27H31BrF3N5O2 B10828308 Rineterkib (hydrochloride)

Rineterkib (hydrochloride)

Cat. No.: B10828308
M. Wt: 594.5 g/mol
InChI Key: ACRCYSSHPZOTNP-XKNHYIDFSA-N
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Description

Rineterkib (hydrochloride) is a small molecule inhibitor of extracellular signal-regulated kinase (ERK) that is being investigated for its potential in treating various cancers. It is particularly noted for its ability to inhibit the RAF and ERK1/2 pathways, which are crucial in the regulation of cell proliferation, differentiation, and survival .

Preparation Methods

The synthesis of Rineterkib (hydrochloride) involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups necessary for its biological activity. Industrial production methods often involve optimizing these steps to ensure high yield and purity. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Rineterkib (hydrochloride) undergoes various chemical reactions, including:

Scientific Research Applications

Rineterkib (hydrochloride) has several scientific research applications, particularly in the fields of:

Mechanism of Action

Rineterkib (hydrochloride) exerts its effects by inhibiting the activity of ERK1 and ERK2, which are key components of the Ras-Raf-MEK-ERK signal transduction cascade. This pathway regulates various cellular processes, including cell adhesion, cell cycle progression, cell migration, cell survival, differentiation, metabolism, proliferation, and transcription. By inhibiting ERK1 and ERK2, Rineterkib (hydrochloride) disrupts these processes, leading to reduced tumor growth and proliferation .

Comparison with Similar Compounds

Rineterkib (hydrochloride) is unique in its dual inhibition of RAF and ERK1/2, making it particularly effective against cancers with mutations in the MAPK pathway. Similar compounds include:

Rineterkib (hydrochloride) stands out due to its broad activity against multiple MAPK-activated cancer cells and its demonstrated preclinical efficacy in various xenograft models .

Properties

Molecular Formula

C27H31BrF3N5O2

Molecular Weight

594.5 g/mol

IUPAC Name

4-[3-amino-6-[(1S,3S,4S)-3-fluoro-4-hydroxycyclohexyl]pyrazin-2-yl]-N-[(1S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl]-2-fluorobenzamide;methane

InChI

InChI=1S/C26H27BrF3N5O2.CH4/c1-32-11-21(15-6-16(27)10-17(28)7-15)35-26(37)18-4-2-14(9-19(18)29)24-25(31)33-12-22(34-24)13-3-5-23(36)20(30)8-13;/h2,4,6-7,9-10,12-13,20-21,23,32,36H,3,5,8,11H2,1H3,(H2,31,33)(H,35,37);1H4/t13-,20-,21+,23-;/m0./s1

InChI Key

ACRCYSSHPZOTNP-XKNHYIDFSA-N

Isomeric SMILES

C.CNC[C@H](C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)[C@H]4CC[C@@H]([C@H](C4)F)O)F

Canonical SMILES

C.CNCC(C1=CC(=CC(=C1)Br)F)NC(=O)C2=C(C=C(C=C2)C3=NC(=CN=C3N)C4CCC(C(C4)F)O)F

Origin of Product

United States

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